1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine derivatives under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve the optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens, alkyl, or aryl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzyme activity by binding to the active site or allosteric sites. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the methyl and amine substituents.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar structure but differs in the position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique nitrogen-containing heterocyclic structure contributes to a range of biological activities that have garnered significant research interest.
- Molecular Formula : C8H12N4
- Molecular Weight : Approximately 166.19 g/mol
- Structure : Characterized by a fused pyrazole and pyridine ring system with a methyl group at the first position and an amine group at the third position.
Biological Activities
The biological activity of this compound has been explored across several domains:
1. Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It inhibits key enzymes such as c-Met kinase, which plays a crucial role in cell proliferation and differentiation. Studies have demonstrated its effectiveness against:
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- K562 (chronic myeloid leukemia)
- MCF-7 (human breast cancer)
The compound's mechanism involves inducing apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which is essential for the apoptotic cascade .
2. Neurological Effects
Preliminary studies suggest potential neuroprotective effects , indicating that the compound may modulate neurotransmitter systems. This could lead to applications in treating neurodegenerative disorders by inhibiting c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegeneration .
3. Anti-inflammatory Activity
Some investigations have indicated that this compound may possess anti-inflammatory and analgesic properties . However, further research is necessary to substantiate these claims .
Comparative Analysis with Related Compounds
To better understand the unique biological properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Fused pyrazole and pyridine rings | Lacks methyl substitution at N1 |
2H-Pyrazolo[3,4-b]pyridine | Isomeric form with different tautomeric structure | Different biological activity profile |
3-Methylpyrazolo[3,4-b]pyridine | Methyl substitution at C3 | Exhibits distinct reactivity patterns |
6-Trisubstituted Pyrazolopyridines | Additional substituents at positions 3 and 6 | Enhanced biological activities due to varied substituents |
This table illustrates how specific substitutions influence the reactivity and biological properties of these compounds.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antiproliferative Activity : In vitro studies showed that this compound significantly reduced the viability of cancer cells compared to controls. The most active derivatives led to a reduction in proliferating cells from approximately 40% to about 10% after treatment with high concentrations .
- Mechanism of Action : Research has highlighted its role in inducing apoptosis through various pathways, including caspase activation and PARP cleavage. The expression levels of proliferating cell nuclear antigen (PCNA) were also found to decrease over time in treated samples .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
BUIOACKYVDOLKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCN2)C(=N1)N |
Origin of Product |
United States |
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